5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
This compound belongs to the class of indole derivatives , which are significant heterocyclic systems found in natural products and drugs . Indoles play a crucial role in cell biology and have attracted attention due to their biological activity. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of an indole derivative (such as 1-benzyl-2-methyl-1H-indole) with a thiohydantoin (2-thioxodihydropyrimidine-4,6(1H,5H)-dione) under appropriate conditions. The benzyl group provides the substituent at the 1-position of the indole ring.
Reaction Conditions::Condensation Reaction: The reaction typically occurs in a suitable solvent (e.g., DMF or DMSO) with a base (e.g., potassium carbonate) at elevated temperatures.
Industrial Production: Industrial-scale production may involve modifications to optimize yield and scalability.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at the benzyl group or other positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products:: The major products depend on the specific reaction conditions and substituents. Variations in the benzyl group or other substituents lead to different derivatives.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying cellular processes and signaling pathways.
Medicine: Investigating potential therapeutic effects (e.g., anticancer properties).
Industry: As a precursor for drug development or materials synthesis.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H17N3O2S |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-[(1-benzyl-2-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H17N3O2S/c1-13-16(11-17-19(25)22-21(27)23-20(17)26)15-9-5-6-10-18(15)24(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H2,22,23,25,26,27) |
InChI Key |
KEGCBRLFQCHGNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=C4C(=O)NC(=S)NC4=O |
Origin of Product |
United States |
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